

Technical Comparison Guide: GC-MS Characterization of 2-Iodohexafluoropropyl Fluorosulfate

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Compound of Interest

Compound Name:	2-Iodohexafluoropropyl Fluorosulfate
CAS No.:	77570-01-5
Cat. No.:	B8478254

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Executive Summary & Compound Identity

2-Iodohexafluoropropyl Fluorosulfate is a specialized fluorinated building block, typically synthesized via the electrophilic addition of iodine fluorosulfate (

) to hexafluoropropene (HFP). It serves as a versatile intermediate for introducing both the heptafluoroisopropyl group and the fluorosulfate (

) pharmacophore into bioactive molecules.

- IUPAC Name: 1,1,1,2,3,3-hexafluoro-2-iodopropan-3-yl fluorosulfate (Isomer dependent on synthesis; typically the anti-Markovnikov adduct of

to HFP results in the terminal iodide, but "2-iodo" implies the regioisomer:

).

- Molecular Formula:

- Molecular Weight: ~379.98 g/mol
- Key Utility: Simultaneous introduction of fluoroalkyl and latent electrophilic sulfur(VI) centers.

Structural Context

Unlike standard perfluoroalkyl iodides (e.g.,

), this compound possesses a reactive fluorosulfate ester, making it susceptible to hydrolysis if not handled under anhydrous conditions. Its GC-MS behavior is defined by the heavy iodine atom and the polar sulfonyl group.

GC-MS Retention Behavior

Since absolute retention times (RT) vary by column age, flow rate, and temperature ramp, this guide provides Relative Retention Indices (RRI) and a Bracketing Protocol using commercially available standards.

Predicted Physicochemical Profile

- Boiling Point (Est.): 110 °C – 120 °C
 - Basis: Comparable to 1,2-diiodoperfluoroethane (BP 112°C) and Perfluorohexyl iodide (BP 117°C). The polar sulfonyl group increases retention on semi-polar columns compared to perfluoroalkanes.
- Polarity: Moderate. The sulfonyl group introduces dipole interactions absent in pure perfluoroalkyl iodides.

Comparative Retention Table (Standard DB-5MS Column)

Compound	Structure	Boiling Point	Est. Retention Order	Elution Window (Relative)
Perfluorobutyl Iodide		67 °C	1	Early
Perfluoroallyl Fluorosulfate		~60-70 °C	2	Early-Mid
2-Iodohexafluoropropyl Fluorosulfate		~115 °C	3	Mid-Eluting
Perfluorohexyl Iodide		117 °C	4	Co-eluting / Late Mid
Diiodoperfluoropropane		~120 °C	5	Late

“

Analyst Note: On a non-polar column (DB-1, DB-5), the target compound will elute very close to Perfluorohexyl iodide (

). On a polar column (DB-Wax), the fluorosulfate group will cause it to retain significantly longer, separating it from the non-polar perfluoroalkyl iodides.

Mass Spectrometry Fragmentation (EI Source)

Identification relies on detecting the specific loss of the iodine atom and the fluorosulfate group.

The molecular ion (

) is often weak or absent in Electron Impact (EI) ionization due to the weak C-I bond.

Diagnostic Ions[1]

m/z	Fragment Assignment	Origin / Mechanism	Intensity
253		Loss of Iodine (Primary cleavage)	High (Base Peak)
297		Loss of Fluorosulfate group	Moderate
177		Terminal fragment (if Iodine is terminal)	Moderate
83		Fluorosulfate cation	High
69		Perfluoromethyl group	High
127		Iodine cation	Moderate

Self-Validating Identification Logic

- Check for m/z 127 (): Confirms presence of Iodine.
- Check for m/z 83 (): Confirms presence of Fluorosulfate.
- Calculate Difference: If the mass difference between the highest mass cluster and m/z 253 is 127, the Iodine loss is confirmed.

Experimental Protocols

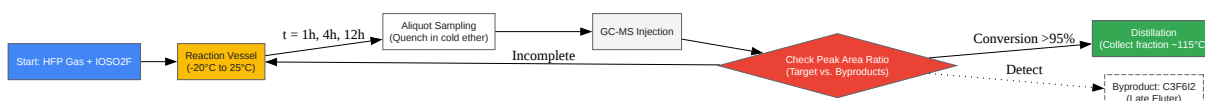
Protocol A: GC-MS Method Parameters

- Inlet: Splitless (200 °C). Note: Avoid excessive inlet temperatures (>250°C) to prevent thermal decomposition of the C-I bond.
- Column: Agilent J&W DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

- Oven Program:
 - Hold at 40 °C for 2 min (Solvent Delay).
 - Ramp 10 °C/min to 150 °C.
 - Ramp 25 °C/min to 250 °C.
 - Hold 2 min.
- MS Source: 230 °C, EI mode (70 eV).

Protocol B: Synthesis Monitoring (Reaction Workflow)

This workflow validates the conversion of Hexafluoropropene (HFP) to the target adduct.



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Figure 1: Reaction monitoring workflow for the synthesis of **2-Iodohexafluoropropyl Fluorosulfate**.

Alternatives Comparison

When selecting a reagent for fluoroalkylation or SuFEx chemistry, consider these alternatives:

Feature	2-Iodohexafluoropropyl Fluorosulfate	Heptafluoroisopropyl Iodide ()	Perfluoroallyl Fluorosulfate
Reactivity	Bifunctional: Electrophilic (SuFEx) + Radical source (C-I)	Monofunctional: Radical source only	Bifunctional: Michael acceptor + SuFEx
Stability	Moderate (Sensitive to moisture)	High (Stable liquid)	Moderate (Polymerizes)
GC Elution	Mid-range (~115 °C BP)	Early (~40 °C BP)	Early (~60 °C BP)
Use Case	Linking fluoropolymers to proteins; Dual-tagging	Simple fluoroalkylation	Cross-linking monomers

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